molecular formula C22H30N2O3 B12900834 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- CAS No. 105639-09-6

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl-

Cat. No.: B12900834
CAS No.: 105639-09-6
M. Wt: 370.5 g/mol
InChI Key: SLOLPUCHQAUMGG-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- (hereafter referred to as Compound A) is a heterocyclic organic molecule with the molecular formula C₁₉H₂₄N₂O₃ and a monoisotopic mass of 328.1787 Da . Its structure comprises:

  • A 3-methylisoxazole core, a five-membered aromatic ring with oxygen and nitrogen atoms.
  • A pentyl chain linked to a phenoxy group substituted with a 4,5-dihydro-2-oxazolyl moiety (a partially saturated oxazole ring) and a bulky tert-butyl (1,1-dimethylethyl) group at the 2-position of the phenyl ring.

This compound is part of a broader class of isoxazole derivatives studied for their antiviral properties, particularly as inhibitors of picornavirus uncoating, such as human rhinovirus (HRV) . Its structural complexity aims to optimize interactions with viral capsid proteins while balancing pharmacokinetic properties like solubility and metabolic stability .

Properties

CAS No.

105639-09-6

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

5-[5-[2-tert-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C22H30N2O3/c1-16-14-18(27-24-16)8-6-5-7-12-25-20-10-9-17(21-23-11-13-26-21)15-19(20)22(2,3)4/h9-10,14-15H,5-8,11-13H2,1-4H3

InChI Key

SLOLPUCHQAUMGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Isoxazole Core

  • The 3-methylisoxazole ring is commonly synthesized via cyclization of appropriate β-keto oximes or by 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
  • Methyl substitution at the 3-position can be introduced by starting from methyl-substituted precursors or by selective alkylation post-ring formation.
  • Typical reagents include hydroxylamine derivatives for oxime formation and halogenated precursors for cyclization.

Preparation of the Substituted Phenol Intermediate

  • The phenol ring is functionalized with a tert-butyl group at the 2-position via Friedel-Crafts alkylation or by using tert-butyl-substituted starting materials.
  • The 4,5-dihydro-2-oxazolyl substituent is introduced by oxazoline ring formation, often through cyclization of amino alcohols with carboxylic acid derivatives or acid chlorides.
  • Protection of sensitive groups may be necessary to prevent side reactions during subsequent steps.

Formation of the Pentyl Linker and Ether Bond

  • The pentyl chain is introduced as a haloalkyl derivative (e.g., 5-bromopentyl) which undergoes nucleophilic substitution with the phenol oxygen to form the ether linkage.
  • Conditions typically involve base-mediated Williamson ether synthesis using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • Reaction temperature and time are optimized to maximize yield and minimize elimination or side reactions.

Coupling of the Pentyl-Phenoxy Moiety to Isoxazole

  • The final step involves attaching the pentyl-phenoxy substituent to the 5-position of the isoxazole ring.
  • This can be achieved via nucleophilic substitution if the isoxazole is halogenated at the 5-position or via cross-coupling reactions such as Suzuki or Stille coupling if appropriate boronic acid or stannane derivatives are available.
  • Catalysts like palladium complexes are used under inert atmosphere to ensure regioselectivity and high yield.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Isoxazole ring formation Hydroxylamine + β-keto ester, cyclization 70-85 Control of temperature critical
tert-Butyl phenol synthesis Friedel-Crafts alkylation, AlCl3 catalyst 60-75 Requires anhydrous conditions
Oxazoline ring formation Amino alcohol + acid chloride, reflux 65-80 Use of base to scavenge HCl
Ether bond formation 5-bromopentyl + phenol, K2CO3, DMF, 80°C 75-90 Avoid prolonged heating to prevent elimination
Coupling to isoxazole Pd(PPh3)4, base, inert atmosphere, 50-80°C 60-85 Purification by chromatography required

Research Findings and Optimization Notes

  • Regioselectivity in the substitution on the phenol ring is critical; tert-butyl group directs substitution and stabilizes intermediates.
  • Oxazoline ring formation is sensitive to moisture; dry solvents and inert atmosphere improve yields.
  • Ether bond formation via Williamson synthesis is the most efficient method for linking the pentyl chain to the phenol.
  • Palladium-catalyzed cross-coupling reactions provide high selectivity and yield for attaching the pentyl-phenoxy substituent to the isoxazole ring.
  • Purification typically involves column chromatography and recrystallization to achieve high purity suitable for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Isoxazole compounds have been investigated for their anticancer properties. Research indicates that certain isoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Isoxazole derivatives have shown promise in reducing inflammation. For instance, studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
  • Neuroprotective Properties : Some isoxazole compounds exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative disorders like Alzheimer's disease. They may help in reducing oxidative stress and preventing neuronal cell death.
  • Antimicrobial Activity : Isoxazole derivatives have been explored for their antimicrobial properties against various pathogens. This includes both antibacterial and antifungal activities, which could be useful in developing new antibiotics or antifungal agents.

Agricultural Applications

Isoxazole compounds are also being researched for their use as agrochemicals:

  • Herbicides : Certain isoxazole derivatives have been identified as potential herbicides due to their ability to inhibit plant growth by targeting specific biochemical pathways in plants.
  • Pesticides : The insecticidal properties of some isoxazole compounds make them suitable candidates for developing new pesticide formulations that are effective yet environmentally friendly.

Material Science Applications

The unique chemical structure of isoxazole compounds allows them to be utilized in material science:

  • Polymer Chemistry : Isoxazole derivatives can serve as monomers or additives in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Dyes and Pigments : Some isoxazole compounds exhibit vibrant colors and stability, making them suitable for use as dyes or pigments in various industries.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a specific isoxazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was tested on several cancer cell lines, showing a significant reduction in viability compared to controls.

Case Study 2: Anti-inflammatory Effects

Research conducted on an isoxazole derivative revealed its ability to reduce inflammation markers in a mouse model of arthritis. The compound was administered over a period of time, leading to decreased swelling and pain, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Agricultural Use

Field trials with an isoxazole-based herbicide showed effective weed control with minimal impact on crop yield. The trials demonstrated that the herbicide could selectively target weeds while being safe for surrounding crops.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Structural Features and Key Functional Groups

Feature Role/Impact
3-Methylisoxazole Enhances aromatic stability; methyl group may improve lipophilicity .
Pentyl Chain Increases molecular flexibility and membrane permeability .
4,5-Dihydro-2-oxazolyl Provides hydrogen-bonding potential; influences crystal packing .
tert-Butyl Substituent Enhances steric bulk, potentially reducing metabolic degradation .
Structural Analogues in Antiviral Studies

Compound A belongs to a series of 5-[[4-(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]-3-methylisoxazoles . Key comparisons include:

Compound Substituents Bioactivity (HRV Inhibition) Solubility Reference
Compound A tert-Butyl at phenyl 2-position High (IC₅₀ < 1 µM) Low in water
5-[[4-(Dihydrooxazolyl)phenoxy]ethyl]-3-methylisoxazole Ethyl chain (shorter alkyl) Moderate (IC₅₀ ~5 µM) Moderate in DMSO
5-[[4-(Dihydrooxazolyl)-2-fluorophenoxy]pentyl]-3-methylisoxazole Fluorine at phenyl 2-position High (IC₅₀ ~0.8 µM) Low in water

Key Findings :

  • Alkyl Chain Length : Pentyl (Compound A) vs. ethyl chains affect target binding and cellular uptake. Longer chains enhance lipophilicity but may reduce aqueous solubility .
  • Phenyl Substituents : tert-Butyl (Compound A) vs. fluorine or methyl () alter steric bulk and electronic effects. Fluorine improves potency but may increase toxicity .
Heterocyclic Variants
Compound Core Structure Biological Activity Crystallinity Reference
Compound A Isoxazole + dihydrooxazole Antiviral Triclinic, P̄1 symmetry
4-(4-Chlorophenyl)-2-(5-fluorophenyl)thiazole Thiazole + triazole Not specified (structural study) Isostructural with halogen adjustments
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole Oxazole + chlorophenyl Antimicrobial (hypothesized) Planar conformation with weak C–H⋯O bonds

Key Findings :

  • Core Heterocycle : Isoxazole (Compound A) vs. thiazole () or oxazole () alters electron distribution and hydrogen-bonding capacity.
  • Crystal Packing : Compound A’s tert-butyl group disrupts symmetry compared to halogenated analogues, affecting material properties .
Pharmacokinetic and Physicochemical Properties
Property Compound A 5-(4-Imidazol-1-ylphenyl)isoxazole Imazamox (Herbicide)
Molecular Weight 328.41 g/mol 267.29 g/mol 326.3 g/mol
LogP ~3.5 (estimated) ~2.8 0.89 (polar carboxyl group)
Solubility Low in water; soluble in DMF Moderate in DMSO High in water (ionic form)
Metabolic Stability High (tert-butyl resists oxidation) Moderate (imidazole susceptible) Low (rapid degradation)

Key Findings :

  • LogP : Compound A’s higher lipophilicity (due to tert-butyl and pentyl) favors membrane penetration but complicates formulation .
  • Metabolism : Bulky tert-butyl group in Compound A likely slows hepatic degradation compared to imidazole-containing analogues .

Biological Activity

Isoxazole, specifically the compound 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl-, is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H30N2O3
  • Molar Mass : 370.49 g/mol
  • CAS Number : 105639-09-6

The compound belongs to the class of isoxazoles and features a phenolic ether structure, which is significant for its biological interactions.

Research indicates that isoxazole derivatives can exhibit various biological activities including:

  • Antiviral Activity : Certain isoxazole compounds have shown effectiveness against viral infections. For instance, related compounds have been noted for their ability to inhibit viral replication by targeting specific viral proteins or pathways .
  • Anticancer Properties : Isoxazole derivatives are being investigated for their potential to inhibit cancer cell proliferation. Studies have suggested that these compounds may induce apoptosis in cancer cells through various signaling pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of isoxazole compounds includes:

  • Absorption : The compound demonstrates high human intestinal absorption potential.
  • Blood-Brain Barrier Penetration : It has a significant probability of crossing the blood-brain barrier, which is critical for central nervous system-targeting therapies.
  • Toxicity : Preliminary studies indicate low acute toxicity with an LD50 value that suggests a non-hazardous profile in animal models .

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives for antiviral activity against influenza virus. The results indicated that modifications in the side chains significantly enhanced antiviral potency .
  • Cancer Cell Studies : Research conducted at a prominent cancer research institute tested the effects of this compound on breast cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent .
  • Toxicological Assessment : A comprehensive toxicological evaluation was performed using rat models to assess the safety profile of isoxazole derivatives. The study concluded that the compound exhibited minimal toxicity at therapeutic doses, supporting its further development as a drug candidate .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
ToxicityLow acute toxicity in animal models
AbsorptionHigh human intestinal absorption
BBB PenetrationSignificant probability of crossing BBB

Q & A

Q. What are the key synthetic methodologies for synthesizing isoxazole derivatives with complex substituents, such as the target compound?

Methodological Answer: The synthesis of isoxazole derivatives often involves cycloaddition or condensation reactions. For example:

  • Nitro Compound Condensation : Primary nitro compounds react with aldehydes/ketones to form isoxazole rings via intermediates like nitrile oxides .
  • Cycloaddition Strategies : Activated ketones participate in [3+2] cycloadditions with nitro compounds, enabling selective polysubstitution .
  • Modular Assembly : Substituents like phenoxyalkyl chains and dihydrooxazole groups are introduced via nucleophilic aromatic substitution or Mitsunobu reactions (e.g., coupling 4-(4,5-dihydro-2-oxazolyl)phenol with pentyl-linked isoxazole precursors) .

Q. Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsKey IntermediateReference
Nitrile Oxide CycloadditionAldehyde + Nitro Compound (Base, Heat)Polysubstituted Isoxazoles
Phenolic CouplingMitsunobu Reaction (DIAD, PPh₃)Phenoxyalkyl-Linked Isoxazole

Q. How is the stereochemistry of the 4,5-dihydrooxazole moiety characterized in this compound?

Methodological Answer: The (4S)-stereocenter in the dihydrooxazole group is resolved using chiral auxiliaries or asymmetric synthesis:

  • Chiral Pool Synthesis : (S)-(+)-2-Phenylglycinol serves as a chiral precursor for dihydrooxazole derivatives, enabling retention of configuration .
  • Spectroscopic Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish diastereomers via coupling constants and chemical shifts (e.g., diastereotopic protons in the oxazoline ring) .
  • X-ray Crystallography : Confirms absolute configuration of crystalline intermediates .

Q. What in vitro biological activities have been reported for structurally related isoxazole derivatives?

Methodological Answer: Isoxazole derivatives exhibit diverse bioactivities, evaluated via:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria and fungi .
  • Tyrosinase Inhibition : Spectrophotometric monitoring of L-DOPA oxidation for antioxidant/antimelanogenic activity .
  • Anticonvulsant Screening : NINDS protocols (e.g., maximal electroshock test in rodents) for enaminone-isoxazole hybrids .

Q. Table 2: Reported Bioactivities

Activity TypeModel SystemKey Finding(s)Reference
AntimicrobialS. aureus, C. albicansMIC = 8–32 µg/mL for fluorinated derivatives
AnticonvulsantRodent MES Test50 mg/kg protection (ONMe derivative)
Tyrosinase InhibitionMushroom TyrosinaseIC₅₀ = 12 µM for 5-amino-isoxazole carbonitrile

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of phenoxyalkyl-linked isoxazoles?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic aromatic substitution efficiency .
  • Catalysis : Palladium/copper catalysts for Ullmann-type couplings of bromophenol derivatives .
  • Temperature Control : Stepwise heating (80–120°C) to minimize side reactions in cycloadditions .

Q. How can structure-activity relationship (SAR) studies guide the design of isoxazole derivatives with enhanced bioactivity?

Methodological Answer: SAR strategies involve:

  • Substituent Variation : Systematic replacement of tert-butyl groups, alkyl chain length, or oxazoline rings to assess impacts on pharmacokinetics .
  • Pharmacophore Mapping : Enaminone-isoxazole hybrids show anticonvulsant activity dependent on hydrogen-bonding motifs .
  • Bioisosteric Replacement : Substituting dihydrooxazole with imidazole or thiazole to modulate solubility/activity .

Q. Table 3: SAR Observations

ModificationEffect on ActivityReference
Phenoxy Chain Elongation↑ Lipophilicity, ↓ Aqueous Solubility
Fluorination at C-4↑ Antimicrobial Potency

Q. What advanced analytical methods are used to assess the stability of isoxazole derivatives under physiological conditions?

Methodological Answer:

  • HPLC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability during storage .
  • Forced Degradation Studies : Exposure to UV light, oxidants (H₂O₂), and hydrolytic conditions .

Q. What challenges arise in handling and storing isoxazole derivatives with labile substituents?

Methodological Answer: Key challenges include:

  • Moisture Sensitivity : Dihydrooxazole rings hydrolyze in aqueous media; storage under anhydrous N₂ is recommended .
  • Light Sensitivity : Aryl ether linkages degrade under UV; amber glass vials are essential .
  • Crystallization Issues : Bulky tert-butyl groups hinder crystallization; use of co-solvents (e.g., EtOAc/hexane) improves recrystallization .

Q. How can computational methods predict the biological activity of novel isoxazole derivatives?

Methodological Answer:

  • Molecular Docking : Simulates binding to target proteins (e.g., tyrosinase, HSP90) using AutoDock Vina .
  • QSAR Models : Relate logP, polar surface area, and H-bond donors to antimicrobial IC₅₀ values .
  • MD Simulations : Assess membrane permeability of phenoxyalkyl-linked derivatives .

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